Thienyl S3 Pocket Vector vs. Phenyl in hCatL Inhibition
When incorporated into a triazine nitrile scaffold, the thienyl S3 pocket vector derived from N-(thiophen-3-ylmethyl)cyclopentanamine yields an inhibitor (ligand 12) with a Ki in the triple-digit nanomolar range against hCatL. This represents a significant improvement over the reference phenyl-substituted inhibitor (ligand 1), which has a Ki of 520 ± 20 nM [1]. The enhanced binding is attributed to favorable π-stacking interactions between the thiophene ring and the Gly67–Gly68 peptide amide bond at the entrance of the S3 pocket [1].
| Evidence Dimension | hCatL Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Triple-digit nanomolar range (for ligand 12, the triazine nitrile incorporating this amine) |
| Comparator Or Baseline | Phenyl-substituted reference inhibitor (ligand 1), Ki = 520 ± 20 nM |
| Quantified Difference | >5-fold improvement in Ki (exact fold-change cannot be precisely calculated as individual Ki for thienyl ligand 12 was not explicitly listed as a single value in the text, but described as being in a range representing a >5-fold improvement over the reference) |
| Conditions | Fluorimetric hCatL assay in aqueous buffer (50 mM tris pH 6.5, 5 mM EDTA, 200 mM NaCl, 0.005% Brij35) at 298 K |
Why This Matters
This quantifies a clear improvement in target engagement, directly impacting the decision to select this building block over the phenyl analogue for lead optimization programs focused on hCatL.
- [1] Giroud, M. et al. (2017). Inhibition of the Cysteine Protease Human Cathepsin L by Triazine Nitriles: Amide–Heteroarene π-Stacking Interactions and Chalcogen Bonding in the S3 Pocket. ChemMedChem, 12(4), 257-270. View Source
